N-Nitroso-N,N-dinonylamine
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Overview
Description
N-Nitroso-N,N-dinonylamine is an organic compound with the molecular formula C18H38N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N,N-dinonylamine can be synthesized through the nitrosation of N,N-dinonylamine. The reaction typically involves the use of nitrous acid (HNO2) or its precursors, such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitroso group can yield amines or other reduced forms.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like thiols or amines in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines .
Scientific Research Applications
N-Nitroso-N,N-dinonylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research on its biological effects, particularly its carcinogenic potential, is significant for understanding the impact of nitrosamines on health.
Medicine: Studies focus on its role in the formation of carcinogenic compounds in the human body.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including food and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Nitroso-N,N-dinonylamine involves its metabolic activation to form electrophilic intermediates. These intermediates can react with DNA, leading to the formation of DNA adducts and initiating carcinogenesis. The primary molecular targets are the nucleophilic sites in DNA, which undergo alkylation by the reactive intermediates .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
Comparison: N-Nitroso-N,N-dinonylamine is unique due to its longer alkyl chains compared to other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chains may affect its solubility and interaction with biological membranes .
Properties
IUPAC Name |
N,N-di(nonyl)nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXOAQLARIGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696589 |
Source
|
Record name | N-Nitroso-N-nonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84424-96-4 |
Source
|
Record name | N-Nitroso-N-nonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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